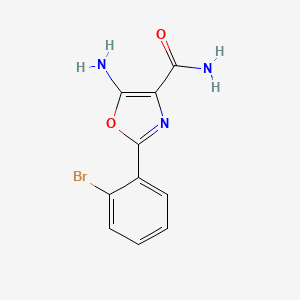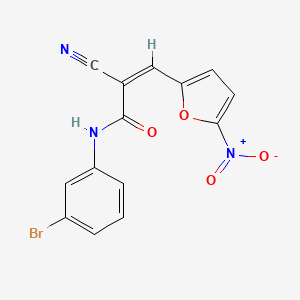![molecular formula C12H13N3S B4706808 3-phenyl-5,6,7,8-tetrahydro[1,2,4]triazolo[3,4-b][1,3]thiazepine](/img/structure/B4706808.png)
3-phenyl-5,6,7,8-tetrahydro[1,2,4]triazolo[3,4-b][1,3]thiazepine
Vue d'ensemble
Description
3-phenyl-5,6,7,8-tetrahydro[1,2,4]triazolo[3,4-b][1,3]thiazepine is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of thiazepines and is known for its unique molecular structure and pharmacological properties.
Mécanisme D'action
The exact mechanism of action of 3-phenyl-5,6,7,8-tetrahydro[1,2,4]triazolo[3,4-b][1,3]thiazepine is not fully understood. However, it is believed to exert its pharmacological effects through the modulation of various signaling pathways and receptors in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to modulate the activity of certain neurotransmitters in the brain, leading to its potential as a drug target for neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. It has also been shown to exhibit antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. In vivo studies have demonstrated its potential as an anti-inflammatory agent, with the ability to reduce inflammation in animal models of arthritis and colitis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 3-phenyl-5,6,7,8-tetrahydro[1,2,4]triazolo[3,4-b][1,3]thiazepine is its unique molecular structure, which makes it a potential candidate for the synthesis of novel materials with unique properties. It also exhibits significant pharmacological properties, making it a potential drug target for various diseases. However, one of the major limitations of this compound is its limited availability and high cost, which can hinder its widespread use in laboratory experiments.
Orientations Futures
There are several future directions for the research on 3-phenyl-5,6,7,8-tetrahydro[1,2,4]triazolo[3,4-b][1,3]thiazepine. One potential direction is the synthesis of novel materials using this compound as a building block. Another potential direction is the investigation of its potential as a drug target for various diseases, including neurological disorders. Further studies are also needed to fully understand its mechanism of action and to identify any potential side effects associated with its use.
Applications De Recherche Scientifique
3-phenyl-5,6,7,8-tetrahydro[1,2,4]triazolo[3,4-b][1,3]thiazepine has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and material science. In medicinal chemistry, this compound has been shown to exhibit significant anti-inflammatory, anti-cancer, and anti-microbial properties. In pharmacology, it has been investigated for its potential as a novel drug target for various diseases such as Alzheimer's and Parkinson's. In material science, this compound has shown potential as a building block for the synthesis of novel materials with unique properties.
Propriétés
IUPAC Name |
3-phenyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[3,4-b][1,3]thiazepine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3S/c1-2-6-10(7-3-1)11-13-14-12-15(11)8-4-5-9-16-12/h1-3,6-7H,4-5,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGLZULDSDHPKNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCSC2=NN=C(N2C1)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl N-({[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)glycinate](/img/structure/B4706731.png)
![N-[3-(aminocarbonyl)-5-isopropyl-2-thienyl]-2-methyl-3-furamide](/img/structure/B4706737.png)
![2,4-dichloro-N-({[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4706743.png)
![8-chloro-4-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-2-(2-pyridinyl)quinoline](/img/structure/B4706757.png)
![methyl 2-{[(2-{[(4-methylbenzyl)thio]acetyl}hydrazino)carbonothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4706764.png)


![N-(2,5-dimethylphenyl)-N'-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4706770.png)

![1-({1-[(4-chloro-3-methylphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4706790.png)

![1-(4-{4-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B4706804.png)
![N-(6-ethyl-3-{[(3-methylphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4706811.png)
![N-[3-(4-nitro-1H-pyrazol-1-yl)propyl]-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanamide](/img/structure/B4706813.png)